molecular formula C23H25N3O4 B2964338 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide CAS No. 2034206-72-7

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide

Cat. No.: B2964338
CAS No.: 2034206-72-7
M. Wt: 407.47
InChI Key: NHZGWNYPOYQRPD-UHFFFAOYSA-N
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Description

The compound contains a 2,3-dihydrobenzofuran ring, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . It also contains a pyrrolo[1,2-a]quinoxalin-2-yl group, which is a polycyclic aromatic compound with nitrogen atoms. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The 2,3-dihydrobenzofuran skeleton confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents . The ring-strain in the dihydrobenzofuran system is moderate, and somewhat smaller than in the corresponding dihydrofuran system without the fused benzene ring .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide have been explored in several studies. For instance, the synthesis of 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones through ring transformation and their tautomeric structures in solutions have been reported, showcasing the chemical versatility and potential pharmaceutical applications of these compounds (Kurasawa et al., 1989; Kurasawa et al., 1990). Similarly, the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been studied, revealing insights into the molecular interactions and properties that could influence their application in various fields (Karmakar et al., 2007).

Biological Activities

The biological activity of compounds structurally related to this compound has been a subject of research. A study on the synthesis, crystal structure, and biological activity of a similar compound demonstrated moderate herbicidal and fungicidal activities, indicating the potential for agricultural applications (Hu Jingqian et al., 2016). Furthermore, in vitro and in vivo assessments of newer quinoxaline-oxadiazole hybrids have shown promising antimicrobial and antiprotozoal agents, highlighting the therapeutic potential of such compounds (Patel et al., 2017).

Mechanistic Insights and Applications

Research has also delved into the mechanisms underlying the biological activities of these compounds. For example, the discovery and inotropic activity of dihydropyridazinone cardiotonics have provided valuable insights into the development of new therapeutic agents (Robertson et al., 1986). Additionally, theoretical investigations have explored the antimalarial and potential COVID-19 drug applications of related sulfonamides, combining computational calculations and molecular docking studies to predict efficacy and binding modes (Fahim & Ismael, 2021).

Future Directions

The compound could be of interest for further study due to the presence of the 2,3-dihydrobenzofuran and pyrrolo[1,2-a]quinoxalin-2-yl groups. These groups are found in many bioactive molecules, suggesting that the compound could have interesting biological properties .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-23(2)11-14-6-5-9-19(21(14)30-23)29-13-20(27)24-15-10-18-22(28)25-16-7-3-4-8-17(16)26(18)12-15/h3-9,15,18H,10-13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZGWNYPOYQRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3CC4C(=O)NC5=CC=CC=C5N4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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